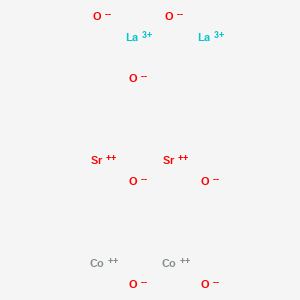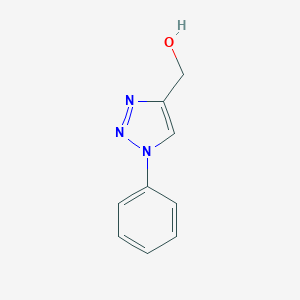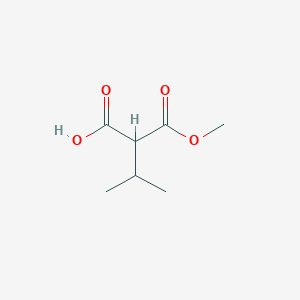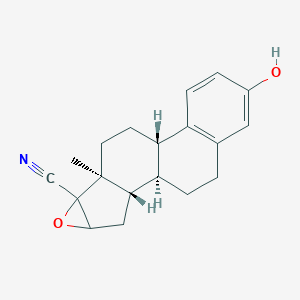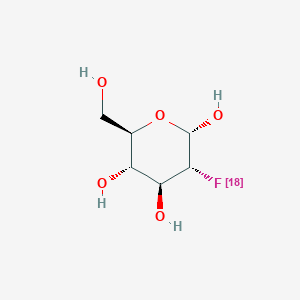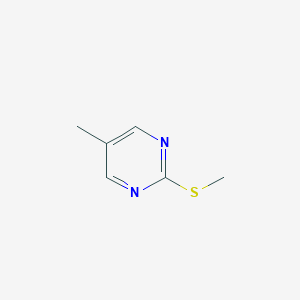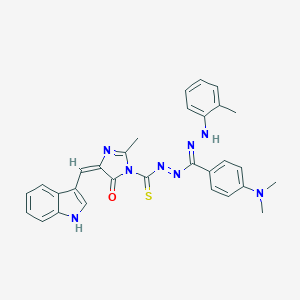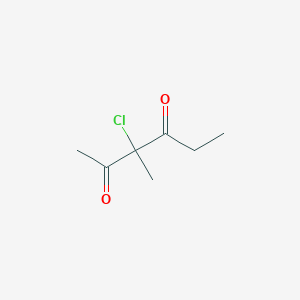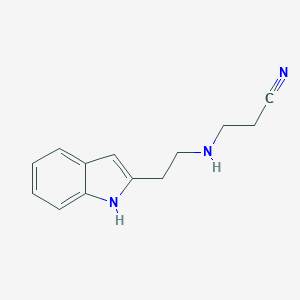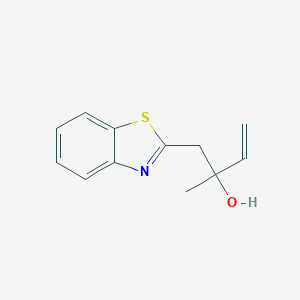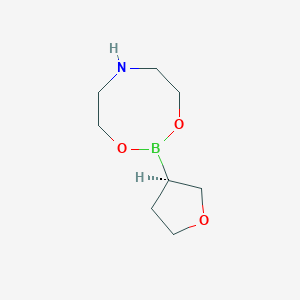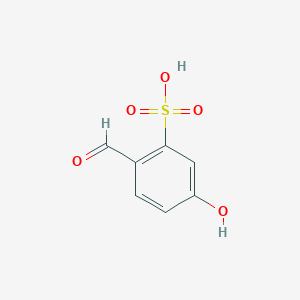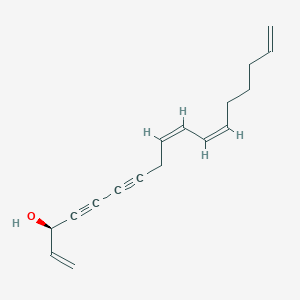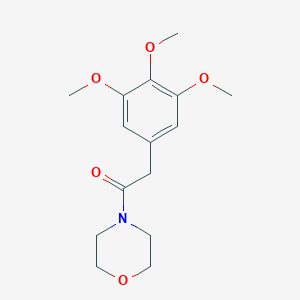
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TMA-2, and it belongs to the family of phenethylamines. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of TMA-2 involves the release of serotonin and dopamine in the brain. TMA-2 acts on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This effect is similar to the mechanism of action of MDMA, which is known to have a similar effect on the serotonin transporter. TMA-2 also acts on the dopamine transporter, leading to increased levels of dopamine in the brain. This effect is similar to the mechanism of action of amphetamines.
Biochemische Und Physiologische Effekte
TMA-2 has been found to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to a feeling of euphoria and increased energy levels. TMA-2 has also been found to have potential neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TMA-2 has been found to have potential anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMA-2 in lab experiments is its similar mechanism of action to other phenethylamines such as MDMA and amphetamines. This allows researchers to study the effects of TMA-2 on the brain and other tissues, providing valuable insights into the potential therapeutic applications of this compound. However, one of the main limitations of using TMA-2 in lab experiments is its potential for abuse. TMA-2 is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on TMA-2. One potential direction is the study of the potential therapeutic applications of TMA-2 in the treatment of depression, anxiety, and other mood disorders. Another potential direction is the study of the potential neuroprotective and anti-inflammatory effects of TMA-2, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, TMA-2 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research. However, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of TMA-2 involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TMA-2 is in the field of neuroscience. TMA-2 has been found to have a similar mechanism of action to other phenethylamines such as MDMA and amphetamines. It acts as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the brain. This effect has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
19856-64-5 |
|---|---|
Produktname |
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- |
Molekularformel |
C15H21NO5 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H21NO5/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
JVLKBCFOIGYYJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
Andere CAS-Nummern |
19856-64-5 |
Synonyme |
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



